6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a phenyl group substituted with a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the fluorine atom, and coupling of the phenyl and carboxamide groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxamide group play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
6-bromo-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
6-iodo-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogen-substituted analogs. These characteristics can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-fluoro-N-[[2-(2-methylphenoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-6-2-4-8-17(14)25-18-9-5-3-7-15(18)12-23-20(24)16-10-11-19(21)22-13-16/h2-11,13H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKEHXGSHGARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2CNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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